Cas no 2680560-92-1 (2,2-dimethyl-5-(prop-2-en-1-yloxy)carbonyl-hexahydro-1,3dioxolo4,5-cpyrrole-4-carboxylic acid)

2,2-dimethyl-5-(prop-2-en-1-yloxy)carbonyl-hexahydro-1,3dioxolo4,5-cpyrrole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- EN300-28283471
- 2680560-92-1
- 2,2-dimethyl-5-[(prop-2-en-1-yloxy)carbonyl]-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid
- 2,2-dimethyl-5-(prop-2-en-1-yloxy)carbonyl-hexahydro-1,3dioxolo4,5-cpyrrole-4-carboxylic acid
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- インチ: 1S/C12H17NO6/c1-4-5-17-11(16)13-6-7-9(8(13)10(14)15)19-12(2,3)18-7/h4,7-9H,1,5-6H2,2-3H3,(H,14,15)
- InChIKey: VXZRHUJUJTWKGS-UHFFFAOYSA-N
- ほほえんだ: O1C(C)(C)OC2CN(C(=O)OCC=C)C(C(=O)O)C12
計算された属性
- せいみつぶんしりょう: 271.10558726g/mol
- どういたいしつりょう: 271.10558726g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 407
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 85.3Ų
2,2-dimethyl-5-(prop-2-en-1-yloxy)carbonyl-hexahydro-1,3dioxolo4,5-cpyrrole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28283471-0.25g |
2,2-dimethyl-5-[(prop-2-en-1-yloxy)carbonyl]-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid |
2680560-92-1 | 95.0% | 0.25g |
$1887.0 | 2025-03-19 | |
Enamine | EN300-28283471-0.5g |
2,2-dimethyl-5-[(prop-2-en-1-yloxy)carbonyl]-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid |
2680560-92-1 | 95.0% | 0.5g |
$1968.0 | 2025-03-19 | |
Enamine | EN300-28283471-1.0g |
2,2-dimethyl-5-[(prop-2-en-1-yloxy)carbonyl]-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid |
2680560-92-1 | 95.0% | 1.0g |
$2050.0 | 2025-03-19 | |
Enamine | EN300-28283471-1g |
2,2-dimethyl-5-[(prop-2-en-1-yloxy)carbonyl]-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid |
2680560-92-1 | 1g |
$2050.0 | 2023-09-08 | ||
Enamine | EN300-28283471-10.0g |
2,2-dimethyl-5-[(prop-2-en-1-yloxy)carbonyl]-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid |
2680560-92-1 | 95.0% | 10.0g |
$8819.0 | 2025-03-19 | |
Enamine | EN300-28283471-10g |
2,2-dimethyl-5-[(prop-2-en-1-yloxy)carbonyl]-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid |
2680560-92-1 | 10g |
$8819.0 | 2023-09-08 | ||
Enamine | EN300-28283471-5g |
2,2-dimethyl-5-[(prop-2-en-1-yloxy)carbonyl]-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid |
2680560-92-1 | 5g |
$5949.0 | 2023-09-08 | ||
Enamine | EN300-28283471-0.1g |
2,2-dimethyl-5-[(prop-2-en-1-yloxy)carbonyl]-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid |
2680560-92-1 | 95.0% | 0.1g |
$1804.0 | 2025-03-19 | |
Enamine | EN300-28283471-2.5g |
2,2-dimethyl-5-[(prop-2-en-1-yloxy)carbonyl]-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid |
2680560-92-1 | 95.0% | 2.5g |
$4019.0 | 2025-03-19 | |
Enamine | EN300-28283471-5.0g |
2,2-dimethyl-5-[(prop-2-en-1-yloxy)carbonyl]-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid |
2680560-92-1 | 95.0% | 5.0g |
$5949.0 | 2025-03-19 |
2,2-dimethyl-5-(prop-2-en-1-yloxy)carbonyl-hexahydro-1,3dioxolo4,5-cpyrrole-4-carboxylic acid 関連文献
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
2,2-dimethyl-5-(prop-2-en-1-yloxy)carbonyl-hexahydro-1,3dioxolo4,5-cpyrrole-4-carboxylic acidに関する追加情報
Introduction to 2,2-dimethyl-5-(prop-2-en-1-yloxy)carbonyl-hexahydro-1,3-dioxolo4,5-cpyrrole-4-carboxylic acid (CAS No. 2680560-92-1)
2,2-dimethyl-5-(prop-2-en-1-yloxy)carbonyl-hexahydro-1,3-dioxolo4,5-cpyrrole-4-carboxylic acid, identified by its CAS number 2680560-92-1, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic structures characterized by its unique fused ring system, which includes a hexahydrodioxolopyrrole moiety. The presence of multiple functional groups, such as the carbonyl and ether functionalities, makes this molecule a versatile scaffold for further chemical modifications and biological evaluations.
The structural complexity of 2,2-dimethyl-5-(prop-2-en-1-yloxy)carbonyl-hexahydro-1,3-dioxolo4,5-cpyrrole-4-carboxylic acid positions it as a promising candidate for drug discovery initiatives. In recent years, there has been a growing interest in heterocyclic compounds due to their prevalence in bioactive natural products and synthetic drugs. The dioxolopyrrole core is particularly noteworthy, as it has been implicated in various pharmacological activities ranging from anti-inflammatory to anticancer effects. The hexahydro substitution further enhances the molecule's potential by introducing conformational flexibility, which can be exploited to optimize binding interactions with biological targets.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular docking studies have suggested that the carbonyl group and the propenyl ether moiety may interact with specific amino acid residues in protein targets, potentially modulating enzyme activity or receptor binding. This has spurred interest in synthesizing analogs of 2,2-dimethyl-5-(prop-2-en-1-yloxy)carbonyl-hexahydro-1,3-dioxolo4,5-cpyrrole-4-carboxylic acid to fine-tune its pharmacokinetic properties and enhance its therapeutic efficacy.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include the formation of the dioxolopyrrole ring system followed by functionalization at the 5-position with the propenyl ether group. The introduction of the carbonyl-hexahydro moiety at the 4-position further complicates the synthesis but is crucial for achieving the desired biological profile. Advances in catalytic methods have recently allowed for more efficient routes to these complex structures, reducing both reaction times and waste generation.
In terms of biological evaluation, preliminary studies have shown that derivatives of hexahydrodioxolopyrrole exhibit promising activity against certain cancer cell lines. The rigid cyclic structure provides stability while allowing for selective interactions with biological macromolecules. The ether linkage has been shown to enhance solubility and metabolic stability, making it an attractive feature for drug development. Additionally, the presence of multiple chiral centers in this molecule offers opportunities for creating enantiomerically pure compounds with improved pharmacological profiles.
The role of computational modeling in understanding the behavior of such complex molecules cannot be overstated. Quantum mechanical calculations have been employed to elucidate the electronic structure and reactivity of 2,2-dimethyl-5-(prop-2-en-1-yloxy)carbonyl-hexahydro-1,3-dioxolo4,5-cpyrrole-4-carboxylic acid, providing insights into how different functional groups influence its overall properties. These studies have guided synthetic chemists in designing more effective synthetic strategies and have helped medicinal chemists predict potential biological activities.
Future research directions may focus on exploring novel derivatives of this compound that exhibit enhanced bioavailability or reduced toxicity. The integration of machine learning algorithms into drug discovery pipelines has recently shown promise in identifying new molecular scaffolds with desired properties. By leveraging these computational tools alongside traditional experimental approaches, researchers can accelerate the development of next-generation pharmaceuticals based on structures like hexahydrodioxolopyrrole derivatives.
The industrial relevance of compounds like CAS No. 2680560-92-1 cannot be ignored. As drug development costs continue to rise and regulatory pressures mount, there is a growing need for innovative chemical entities that can address unmet medical needs efficiently. The unique structural features of this molecule make it a valuable building block for libraries of compounds that can be screened for various therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these laboratory findings into viable clinical candidates.
In conclusion,2,2-dimethyl-5-(propenyl-oxy-carbonyl)hexahydrodioxolopyrrolidinone (CAS No: 2680560–92–1) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutics. Its unique heterocyclic framework combined with multiple functional groups offers numerous opportunities for further exploration in both synthetic chemistry and pharmacology. As our understanding of biological systems continues to evolve at a rapid pace,this compound and its derivatives are poised to play a significant role in future drug discovery initiatives across multiple therapeutic areas.
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